molecular formula C12H14N4O B5058149 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B5058149
M. Wt: 230.27 g/mol
InChI Key: BECHHWBUUJSBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of an ethylphenyl group attached to an amino group, which is further connected to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 2-ethylphenylamine with a suitable triazine precursor. One common method is the cyclization of 2-ethylphenylamine with cyanuric chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the triazine ring. The reaction mixture is usually heated to promote cyclization, and the product is isolated by filtration and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It serves as a precursor in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, leading to potential medicinal applications.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. .

Mechanism of Action

The mechanism of action of 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the triazine ring enhances its stability and reactivity, making it suitable for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

5-(2-ethylanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-3-9-6-4-5-7-10(9)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECHHWBUUJSBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=O)NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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